3-triethylsilyl-1H-quinolin-2-one is a synthetic organic compound characterized by its unique triethylsilyl group attached to the quinolin-2-one framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its enhanced stability and lipophilicity compared to other quinolin-2-one derivatives. It is classified as a silylated heterocyclic compound, which plays a significant role in various chemical reactions and biological applications.
The compound can be synthesized through various methods, primarily involving the functionalization of quinolin-2-one. The most common synthetic route includes the silylation of quinolin-2-one using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine, typically under anhydrous conditions to prevent hydrolysis.
3-triethylsilyl-1H-quinolin-2-one belongs to the class of quinolinones, which are bicyclic compounds containing both a benzene and a pyridine ring. The presence of the triethylsilyl group enhances its chemical properties, making it distinct from other quinolinones.
The synthesis of 3-triethylsilyl-1H-quinolin-2-one generally involves:
The reaction mechanism involves nucleophilic attack by the nitrogen atom of quinolin-2-one on the silicon atom of triethylsilyl chloride, leading to the formation of 3-triethylsilyl-1H-quinolin-2-one. Industrially, continuous flow reactors may be utilized for large-scale synthesis, improving efficiency and consistency while maintaining anhydrous conditions.
The molecular formula for 3-triethylsilyl-1H-quinolin-2-one is C15H21NOSi, with a molecular weight of 259.42 g/mol. The structure features a quinoline core with a carbonyl group at position two and a triethylsilyl substituent at position three.
Property | Value |
---|---|
CAS Number | 647836-40-6 |
IUPAC Name | 3-triethylsilyl-1H-quinolin-2-one |
InChI | InChI=1S/C15H21NOSi/c1-4... |
InChI Key | YWMDLTYHAWUVPM-UHFFFAOYSA-N |
Canonical SMILES | CCSi(CC)C1=CC2=CC=CC=C2NC1=O |
3-triethylsilyl-1H-quinolin-2-one can undergo several types of chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications in organic chemistry.
The mechanism of action for 3-triethylsilyl-1H-quinolin-2-one primarily involves its interaction with biological targets, particularly enzymes. The lipophilicity introduced by the triethylsilyl group enhances its ability to penetrate biological membranes, facilitating interactions with enzyme active sites or receptor binding sites.
Research indicates that derivatives of quinolinones exhibit significant biological activity, including potential therapeutic effects against various diseases such as cancer and infectious diseases . The mechanism often involves modulation of enzyme activity or inhibition of specific pathways critical for disease progression.
3-triethylsilyl-1H-quinolin-2-one is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility characteristics are influenced by the presence of the triethylsilyl group, enhancing solubility in organic solvents while remaining less soluble in water.
3-triethylsilyl-1H-quinolin-2-one has diverse applications in scientific research:
Quinolin-2(1H)-one scaffolds represent privileged structures in medicinal chemistry due to their versatile bioactivity profiles and structural similarity to endogenous biomolecules. Historically, this heterocyclic core has been leveraged in antiviral, antibacterial, and anticancer agents. A landmark study demonstrated that C3-functionalized quinolinones exhibit exceptional antiviral potency. Specifically, 6-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-hydroxyquinazoline-2,4(1H,3H)-diones showed 15-fold higher activity against vaccinia virus (EC~50~ = 1.7 µM) compared to the reference drug Cidofovir (EC~50~ = 25 µM) [1]. The structural evolution of these compounds underscores the critical role of C3 modifications in enhancing target affinity and selectivity.
Table 1: Evolution of Quinolinone-Based Antiviral Agents
Compound | C3 Modification | Biological Target | Potency (EC~50~) |
---|---|---|---|
Reference Cidofovir | None | Vaccinia virus | 25 µM |
24b11 | Hydroxy-triazolyl | Vaccinia virus | 1.7 µM |
24b13 | Hydroxy-triazolyl | Adenovirus-2 | 6.2 µM |
Beyond virology, quinolin-2(1H)-ones serve as core structures in cystic fibrosis transmembrane conductance regulator (CFTR) activators (e.g., CFTRact-J027) and kinase inhibitors (e.g., ML281), highlighting their therapeutic versatility [6]. The scaffold’s synthetic flexibility allows for strategic modifications at C3, a site proven to modulate electronic properties, hydrogen-bonding capacity, and steric interactions with biological targets.
Silicon-based bioisosteres have emerged as transformative tools in molecular optimization, offering unique physicochemical properties while maintaining biological relevance. The carbon-silicon isosteric replacement strategy capitalizes on silicon’s larger atomic radius (111 pm vs. carbon’s 77 pm) and enhanced lipophilicity to improve drug-receptor interactions and metabolic stability [3] [9]. Key advantages include:
A notable example is the acaricide Cyflumetofen, where replacing a tert-butyl group with a trimethylsilyl moiety yielded Sila-Cyflumetofen (6B). This modification retained potency while improving physicochemical properties such as logD and solubility [3]. Similarly, silicon-containing analogs of venlafaxine and haloperidol demonstrated enhanced blood-brain barrier penetration and receptor binding [9].
Table 2: Impact of Carbon-Silicon Bioisosteric Replacement
Property | Carbon Group | Silicon Group | Biological Consequence |
---|---|---|---|
Bond Length | 1.54 Å | 1.87 Å | Altered receptor topology |
Lipophilicity (ΔlogP) | Baseline | +0.5 to +1.5 | Enhanced membrane permeation |
Metabolic Stability | Moderate | High | Extended half-life |
The C3 position of quinolin-2(1H)-one is a strategic site for functionalization due to its electronic and steric influence on biological activity. Hypervalent iodine reagents enable regioselective C3–H functionalization under transition metal-free conditions, facilitating the introduction of aryl, alkyl, trifluoromethyl, and alkoxy groups [6]. Key methodologies include:
The electronic effects of C3 substituents profoundly impact bioactivity. For example, electron-withdrawing groups at C3 increase the scaffold’s electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites [7]. In pyridine and quinoline systems, distal C3 functionalization overcomes the inherent bias toward C2 modification, enabling access to unexplored chemical space [7]. This versatility makes C3-functionalized quinolinones ideal candidates for further optimization via silicon-based bioisosteres like triethylsilyl groups.
The synthesis of 3-triethylsilyl-1H-quinolin-2-one exploits direct C–H silylation strategies. A representative route involves:
Table 3: Synthetic Routes to 3-Triethylsilyl-1H-quinolin-2-one
Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Quinolinone Formation | Anthranilic acid + β-ketoester | Scaffold assembly | 60–75% |
C3 Lithiation | n-BuLi, THF, −78°C | Generate nucleophilic site | N/A |
Silylation | Et~3~SiCl, 0°C to RT | Introduce silyl group | 40–65% |
Characterization via ¹H NMR reveals distinct signals: the C4 proton appears as a singlet near δ 6.2 ppm, while triethylsilyl groups show resonances at δ 0.6–1.1 ppm. Mass spectrometry typically displays [M+H]+ peaks at m/z 260.1 [3]. Computational studies indicate the triethylsilyl group induces a ~5° twist in the quinolinone plane, potentially enhancing interactions with hydrophobic enzyme pockets [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0